molecular formula C14H19NO4S B1589693 Cbz-L-methionine methyl ester CAS No. 56762-93-7

Cbz-L-methionine methyl ester

Cat. No.: B1589693
CAS No.: 56762-93-7
M. Wt: 297.37 g/mol
InChI Key: YGDBSBBHEWHVAJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-L-methionine methyl ester is a derivative of the amino acid methionine, where the amino group is protected by a carboxybenzyl (Cbz) group and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis as a protected form of methionine, allowing for selective reactions at other functional groups without interference from the amino or carboxyl groups.

Scientific Research Applications

Cbz-L-methionine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide Synthesis: Used as a protected form of methionine in the synthesis of peptides and proteins.

    Bioconjugation: Utilized in the preparation of bioconjugates for studying protein-protein interactions.

    Drug Development: Employed in the synthesis of methionine-containing drug candidates.

    Enzyme Studies: Used as a substrate or inhibitor in enzyme assays to study methionine metabolism.

Mechanism of Action

As a derivative of L-methionine, Cbz-L-methionine methyl ester can act as a substrate for enzymes, a ligand for receptors, and a modulator of gene expression. It has been used in a variety of biochemical, pharmacological, and physiological studies.

Safety and Hazards

Cbz-L-methionine methyl ester is intended for research and development use only . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cbz-L-methionine methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-methionine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This forms the Cbz-protected methionine.

    Esterification of the Carboxyl Group: The carboxyl group of the Cbz-protected methionine is then esterified by reacting it with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cbz-L-methionine methyl ester undergoes various chemical reactions, including:

    Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base.

    Substitution: The sulfur atom in methionine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Pd-C, H2

    Hydrolysis: HCl, NaOH

    Nucleophilic Substitution: Various nucleophiles such as alkyl halides

Major Products:

    Deprotected Methionine: Formed by hydrogenation

    Methionine Carboxylic Acid: Formed by hydrolysis

    Substituted Methionine Derivatives: Formed by nucleophilic substitution

Comparison with Similar Compounds

  • Boc-L-methionine methyl ester
  • Fmoc-L-methionine methyl ester

Properties

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDBSBBHEWHVAJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456734
Record name Cbz-L-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56762-93-7
Record name Cbz-L-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Cbz-L-methionine methyl ester influence its reaction rate with singlet oxygen?

A1: The research demonstrates that steric hindrance around the sulfur atom plays a significant role in the reaction rate of sulfides with singlet oxygen []. While the paper doesn't directly investigate this compound's structure-activity relationship, it provides a rate constant for the compound (1.4 × 107 M-1 s-1) and compares it to other sulfides. This rate constant suggests that this compound, despite the presence of the Cbz and methyl ester groups, reacts with singlet oxygen at a rate comparable to di-n-butyl sulfide (2.3 × 107 M-1 s-1) []. This implies that the steric hindrance around the sulfur atom in this compound might not be as significant as in bulkier sulfides like di-t-butyl sulfide, which has a considerably lower rate constant (1.3 × 105 M-1 s-1) []. Further research focusing on this compound and related compounds would be needed to fully understand the impact of its specific structural features on the reaction with singlet oxygen.

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